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Compound of Interest

Triphenylmethyl(2-bromoethyl)
Compound Name:
sulfide

Cat. No.: B1145269

An In-depth Technical Guide to (2-Bromoethyl)
(trityl)sulfane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of (2-Bromoethyl)(trityl)sulfane, a bifunctional molecule with potential applications in
organic synthesis and drug development. Due to the limited availability of experimental data in
peer-reviewed literature for this specific compound, this guide combines reported data with
plausible, extrapolated information based on well-established chemical principles.

Chemical Identity and Physical Properties

(2-Bromoethyl)(trityl)sulfane, also known as Triphenylmethyl(2-bromoethyl) sulfide, is a solid
organic compound. The presence of the bulky trityl group confers significant steric hindrance
around the sulfur atom, while the bromoethyl group provides a reactive site for nucleophilic
substitution.

Table 1: Physical and Chemical Properties of (2-Bromoethyl)(trityl)sulfane
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Property Value Source/Method
IUPAC Name [2-(Tritylsulfanyl)ethyl]lbromide IUPAC Nomenclature
(2-Bromoethyl)
triphenylmethyl)sulfane,
Synonyms ( -p Y ¥ PubChem[1]
Triphenylmethyl(2-bromoethyl)
sulfide
A2B Chem, Sigma-Aldrich[2]
CAS Number 157522-54-8 3]
Molecular Formula C21H19BrS PubChem[1]
Molecular Weight 383.34 g/mol PubChem[1]

Physical Form

White to off-white powder or

crystals

Inferred from supplier data

Melting Point

Not experimentally determined.

Expected to be a solid with a

defined melting point.

N/A

Boiling Point

Not determined. Likely to
decompose upon heating at

atmospheric pressure.

N/A

Solubility

Soluble in common organic
solvents like dichloromethane,
chloroform, and ethyl acetate.

Insoluble in water.

Inferred from structure

Storage

Sealed in a dry environment at
2-8°C

Sigma-Aldrich[3]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of (2-Bromoethyl)(trityl)sulfane

is not readily available in the literature, a plausible and efficient synthesis can be achieved

through the S-alkylation of trityl mercaptan with an excess of 1,2-dibromoethane.
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Proposed Synthetic Protocol

Reaction:

Materials:

o Trityl mercaptan ((C6H5)3CSH)

e 1,2-Dibromoethane

e Asuitable base (e.g., sodium hydride, potassium carbonate)
e Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
o Deionized water

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate or sodium sulfate

e Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:

e To a solution of trityl mercaptan in anhydrous THF under an inert atmosphere (e.g., nitrogen
or argon), add a suitable base (e.g., 1.1 equivalents of sodium hydride) portion-wise at 0°C.

» Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of
the thiolate.

e Add an excess (e.g., 5-10 equivalents) of 1,2-dibromoethane to the reaction mixture.

o Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the
reaction progress by thin-layer chromatography (TLC).

o Upon completion, cool the reaction to room temperature and quench carefully with deionized
water.

o Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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o Combine the organic layers and wash with deionized water and then with brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure.

Purification

The crude product can be purified by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product,
as identified by TLC, are combined and the solvent is removed under reduced pressure to yield

(2-Bromoethyl)(trityl)sulfane as a solid.

,,,,,,,,,,,,,

Click to download full resolution via product page
Proposed workflow for the synthesis and purification of (2-Bromoethyl)(trityl)sulfane.

Spectroscopic and Analytical Data

While experimentally obtained spectra for (2-Bromoethyl)(trityl)sulfane are not available in
public databases, the expected data based on its structure are summarized below.

Table 2: Predicted Spectroscopic Data for (2-Bromoethyl)(trityl)sulfane
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Technique Expected Features

- Aromatic protons (trityl group): Multiplet around
0 7.2-7.5 ppm (15H). - Methylene protons
adjacent to sulfur (-S-CHz-): Triplet around &

1H NMR _
2.5-2.8 ppm (2H). - Methylene protons adjacent

to bromine (-CH2-Br): Triplet around & 3.3-3.6
ppm (2H).

- Aromatic carbons (trityl group): Multiple signals
in the range of & 125-145 ppm. - Quaternary
carbon of the trityl group (-C(Ph)s): Signal

13C NMR around & 65-70 ppm. - Methylene carbon
adjacent to sulfur (-S-CHz-): Signal around & 35-
40 ppm. - Methylene carbon adjacent to

bromine (-CHz-Br): Signal around & 30-35 ppm.

- [M+Na]*: Expected around m/z 406.0. -
Mass Spec (ESI+) Fragment ion: Prominent peak at m/z 243.1

corresponding to the trityl cation [(CeHs)3C] ™.

- Aromatic C-H stretch: ~3050 cm~1. - Aliphatic
C-H stretch: ~2950 cm~?. - Aromatic C=C
stretch: ~1600 and 1490 cm~1. - C-Br stretch:
~600-700 cm~1,

IR Spectroscopy

Chemical Reactivity and Applications in Drug
Development

(2-Bromoethyl)(trityl)sulfane is a bifunctional molecule. The trityl group serves as a protecting
group for the thiol, which can be deprotected under acidic conditions to reveal the free thiol.
The bromoethyl moiety is susceptible to nucleophilic attack, allowing for the conjugation of this
molecule to other substrates.

Key Reactions

» Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles
(e.g., amines, carboxylates, thiolates) to form new carbon-heteroatom bonds.
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o Deprotection of the Thiol: The trityl group can be removed using mild acidic conditions (e.g.,
trifluoroacetic acid in the presence of a scavenger like triethylsilane) to yield the free thiol.

Potential Applications in Drug Development

The structure of (2-Bromoethyl)(trityl)sulfane makes it a potentially useful building block in drug
development, particularly in the areas of bioconjugation and the synthesis of targeted drug
delivery systems. The protected thiol allows for the manipulation of other parts of a molecule
without interference from the highly reactive thiol group.

(2-Bromoethyl)(trityl)sulfane

Chemical Reactivity
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Bromoethyl Group
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Logical relationship of (2-Bromoethyl)(trityl)sulfane's functionalities and potential applications.

Safety Information

(2-Bromoethyl)(trityl)sulfane is classified with the following hazard statements:
e H302: Harmful if swallowed.

e H315: Causes skin irritation.
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e H319: Causes serious eye irritation.

Standard laboratory safety precautions should be taken when handling this compound,
including the use of personal protective equipment (gloves, safety glasses, and a lab coat).
Work should be conducted in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide is intended for experienced
researchers and professionals. The proposed experimental protocols and predicted data are for
informational purposes only and have not been independently verified. All laboratory work
should be conducted with appropriate safety measures and by qualified individuals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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